5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide
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Overview
Description
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzimidazole moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 1H-benzo[d]imidazole with a suitable aldehyde to form the benzimidazole derivative. This intermediate is then reacted with 2-chlorobenzylamine and furan-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzimidazole and furan moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
- 2-[5-substituted-1H-benzo[d]imidazol-2-yl]pyridine
- 4-amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one
Uniqueness
Compared to similar compounds, 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide exhibits unique properties due to the presence of the furan-2-carboxamide moiety. This structural feature enhances its binding affinity to certain molecular targets and improves its pharmacokinetic profile, making it a promising candidate for further drug development .
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-[(2-chlorophenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-16-6-2-1-5-14(16)11-22-20(25)19-10-9-15(26-19)12-24-13-23-17-7-3-4-8-18(17)24/h1-10,13H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLPEDPTXZCVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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